2-bromo-N-(2,6-dimethylphenyl)acetamide

Catalog No.
S673091
CAS No.
32433-61-7
M.F
C10H12BrNO
M. Wt
242.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-N-(2,6-dimethylphenyl)acetamide

CAS Number

32433-61-7

Product Name

2-bromo-N-(2,6-dimethylphenyl)acetamide

IUPAC Name

2-bromo-N-(2,6-dimethylphenyl)acetamide

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

InChI

InChI=1S/C10H12BrNO/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)

InChI Key

FMQPTEFSATTZFW-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CBr

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CBr

2-bromo-N-(2,6-dimethylphenyl)acetamide is an organic compound with the molecular formula C10H12BrNO\text{C}_{10}\text{H}_{12}\text{BrNO}. It features a bromine atom attached to the acetamide group, along with a dimethylphenyl substituent. This compound is notable for its role in various

, including:

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles such as amines, thiols, or alkoxides.
  • Reduction: It can be reduced to yield the corresponding amine derivative.
  • Oxidation: The acetamide group or the aromatic ring can undergo oxidative modifications .

These reactions make 2-bromo-N-(2,6-dimethylphenyl)acetamide a versatile intermediate in organic synthesis.

Research indicates that 2-bromo-N-(2,6-dimethylphenyl)acetamide exhibits biological activity primarily through its interaction with specific molecular targets. It has been studied for its potential role in enzyme inhibition and protein interactions. The presence of the bromine atom and the acetamide group is crucial for binding to these targets, influencing their activity and potentially leading to therapeutic applications .

The synthesis of 2-bromo-N-(2,6-dimethylphenyl)acetamide typically involves the bromination of N-(2,6-dimethylphenyl)acetamide. The general procedure includes:

  • Starting Material: N-(2,6-dimethylphenyl)acetamide.
  • Reagent: Bromine (Br2\text{Br}_2) or a bromine-containing reagent.
  • Solvent: An appropriate solvent such as dichloromethane or chloroform.
  • Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

The reaction results in the substitution of a hydrogen atom on the acetamide group with a bromine atom, yielding 2-bromo-N-(2,6-dimethylphenyl)acetamide .

The interaction studies involving 2-bromo-N-(2,6-dimethylphenyl)acetamide focus on its binding affinity and specificity towards various enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic uses. The compound's structural features contribute significantly to its ability to modulate biological pathways, making it a subject of interest in pharmacological research .

Several compounds share structural similarities with 2-bromo-N-(2,6-dimethylphenyl)acetamide. These include:

  • 2-chloro-N-(2,6-dimethylphenyl)acetamide
  • 2-fluoro-N-(2,6-dimethylphenyl)acetamide
  • 2-iodo-N-(2,6-dimethylphenyl)acetamide

Uniqueness

The uniqueness of 2-bromo-N-(2,6-dimethylphenyl)acetamide lies in the presence of the bromine atom. This halogen imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. Specifically, the larger size and higher electronegativity of bromine influence the compound's chemical behavior, making it suitable for specific reactions and applications that may not be feasible with other halogens .

XLogP3

2.1

Wikipedia

2-Bromo-N-(2,6-dimethylphenyl)ethanimidic acid

Dates

Last modified: 08-15-2023

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